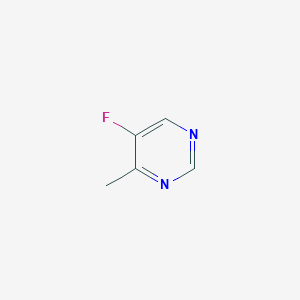

5-Fluoro-4-methylpyrimidine

Description

5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine derivative characterized by a fluorine atom at position 5 and a methyl group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical building blocks in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C5H5FN2 |

|---|---|

Molecular Weight |

112.10 g/mol |

IUPAC Name |

5-fluoro-4-methylpyrimidine |

InChI |

InChI=1S/C5H5FN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |

InChI Key |

MGQHDTIXRQVSLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpyrimidine typically involves the fluorination of 4-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents like Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 5-Fluoro-4-methylpyrimidine may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

5-Fluoro-4-methylpyrimidine-2-carbonitrile's versatility makes it useful in scientific research:

- Drug Synthesis It acts as a building block in synthesizing various pharmaceutical compounds.

- Organic Reactions It introduces fluorine atoms into target molecules during organic synthesis.

- Molecular Studies It helps researchers study how fluorine substitution affects molecular properties and reactivity.

5-Fluoro-4-methylpyrimidine-2-carbonitrile has gained interest in pharmaceutical research because of its various biological activities. Its mechanism of action involves interaction with molecular targets, where the electronegative fluorine atom enhances hydrogen bonding and other interactions, facilitating enzyme inhibition or modulation of signaling pathways. This property makes it a candidate for therapeutic applications, especially in oncology and infectious diseases.

Anticancer Properties

This compound shows anticancer activity by inhibiting cell proliferation in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.46 |

| A549 | 17.02 |

These values suggest that the compound is more effective than 5-Fluorouracil (5-FU) in certain contexts.

Antifungal Activity

The compound also shows antifungal activity against pathogens like Candida albicans and can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.5 | Equivalent to Amphotericin B |

| Saccharomyces cerevisiae | 1.0 | Higher than standard treatments |

Case Studies

- Inhibition of Dihydrofolate Reductase: Studies show the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum, with Ki values ranging from 1.3 to 243 nM for wild-type strains.

- Anti-inflammatory Effects: Research on pyrimidine derivatives, including this compound, found a significant reduction in COX-2 enzyme levels, showing its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Modifications on the pyrimidine ring can change its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups at position 6 | Increases lipophilicity and cellular uptake |

| Substitution with halogens at position 2 | Enhances binding affinity to target enzymes |

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and receptors, altering their activity. In cancer research, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogs (Table 1):

Table 1: Structural and Functional Comparison of 5-Fluoro-4-methylpyrimidine Analogs

Biological Activity

5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-4-methylpyrimidine possesses a pyrimidine ring with a fluorine atom at the 5-position and a methyl group at the 4-position. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it a valuable scaffold in drug design.

The biological activity of 5-Fluoro-4-methylpyrimidine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can affect cell growth and proliferation. For instance, it has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair .

- Cell Signaling Modulation : Research indicates that it can modulate cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 5-Fluoro-4-methylpyrimidine and its derivatives:

- Thymidylate Synthase Inhibition : Similar to its analog 5-fluorouracil (5-FU), 5-Fluoro-4-methylpyrimidine acts as an inhibitor of TS, disrupting DNA synthesis in cancer cells . This mechanism is particularly relevant in the development of chemotherapeutic agents.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have indicated that 5-Fluoro-4-methylpyrimidine can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent .

Case Studies and Research Findings

Several case studies have contributed to our understanding of the biological activity of 5-Fluoro-4-methylpyrimidine:

- Anticancer Efficacy : A study demonstrated that derivatives of 5-Fluoro-4-methylpyrimidine showed significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-FU .

- Antimicrobial Testing : In vitro testing revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

- Mechanistic Studies : Research focusing on the mechanism of action showed that 5-Fluoro-4-methylpyrimidine disrupts DNA synthesis by inhibiting TS, leading to decreased proliferation of cancer cells .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-4-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of pyrimidine precursors. For example, fluorination at the 5-position can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions. The methyl group at the 4-position may be introduced via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key variables affecting yield include:

- Temperature : Higher temperatures (80–120°C) favor faster kinetics but may promote side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in methyl group introduction.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Data Table :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Fluorination | Selectfluor™, DMF, 90°C | 60–75% |

| Methylation | Pd(PPh₃)₄, THF, 110°C | 45–65% |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 5-Fluoro-4-methylpyrimidine derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -120 to -150 ppm for aromatic F).

- ¹H NMR : Methyl protons at the 4-position appear as a singlet (~δ 2.5 ppm), while pyrimidine ring protons show coupling patterns (J₃,4 ≈ 5–7 Hz).

- IR : C-F stretching vibrations (1000–1100 cm⁻¹) and C=N/C=C ring vibrations (1500–1600 cm⁻¹) confirm backbone structure. Cross-referencing with X-ray crystallography data ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 4-methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C5 deactivates the pyrimidine ring, reducing electrophilicity at adjacent positions. Conversely, the methyl group at C4 exerts a mild electron-donating effect via hyperconjugation, stabilizing intermediates in palladium-catalyzed reactions. Researchers should:

- Optimize catalyst loading (e.g., 2–5 mol% Pd) to counter reduced reactivity.

- Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning by fluorine.

- Monitor reaction progress via LC-MS to detect side products (e.g., defluorination) .

Q. What strategies address contradictory data in biological activity studies of 5-Fluoro-4-methylpyrimidine derivatives?

- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition assays often arise from:

- Purity : HPLC (>95% purity) and elemental analysis verify compound integrity.

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect solubility and activity.

- Structural Analogues : Compare results with 5-Fluoro-2-methylpyrimidine or 4-Fluoro-5-methylpyrimidine to isolate substituent effects.

- Statistical Validation : Use triplicate experiments and ANOVA to confirm reproducibility .

Q. How can computational modeling predict the pharmacokinetic properties of 5-Fluoro-4-methylpyrimidine-based drug candidates?

- Methodological Answer :

- DFT Calculations : Evaluate electronic properties (HOMO-LUMO gaps) to predict metabolic stability.

- Molecular Docking : Simulate interactions with target enzymes (e.g., thymidylate synthase) to prioritize synthesis.

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism risks. Experimental validation via in vitro hepatocyte assays is critical .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of 5-Fluoro-4-methylpyrimidine under acidic conditions?

- Methodological Answer : Stability discrepancies may stem from:

- Protonation Sites : Fluorine’s inductive effect increases acidity at N1, making the ring prone to hydrolysis.

- Counterion Effects : Trifluoroacetate (TFA) in HPLC buffers accelerates degradation vs. acetate buffers.

- Mitigation : Use low-temperature storage (-20°C) and neutral pH formulations. Stability studies via accelerated aging (40°C/75% RH) provide shelf-life estimates .

Comparative Substituent Effects

Q. How does replacing the 5-fluoro group with chloro or bromo affect the compound’s bioactivity?

- Methodological Answer : Halogen size and electronegativity alter binding affinity:

- Fluoro : High electronegativity enhances hydrogen bonding but reduces steric bulk.

- Chloro/Bromo : Larger size improves hydrophobic interactions but may hinder target access.

- Case Study : 5-Chloro-4-methylpyrimidine shows 30% lower IC₅₀ against kinase targets compared to the fluoro analogue due to reduced electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.